7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane
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Overview
Description
7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane is an organic compound characterized by the presence of a chloro group, a trifluoromethoxyphenyl group, and a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-trifluoromethoxybenzene and 7-chloroheptanone.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1-(2-fluoromethoxyphenyl)-1-oxoheptane
- 7-Chloro-1-(2-methoxyphenyl)-1-oxoheptane
- 7-Chloro-1-(2-ethoxyphenyl)-1-oxoheptane
Uniqueness
7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
7-chloro-1-[2-(trifluoromethoxy)phenyl]heptan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3O2/c15-10-6-2-1-3-8-12(19)11-7-4-5-9-13(11)20-14(16,17)18/h4-5,7,9H,1-3,6,8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLDUOWJCTWAEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCCCl)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645165 |
Source
|
Record name | 7-Chloro-1-[2-(trifluoromethoxy)phenyl]heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-45-0 |
Source
|
Record name | 7-Chloro-1-[2-(trifluoromethoxy)phenyl]heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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